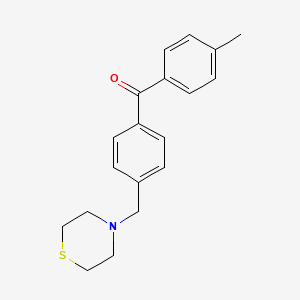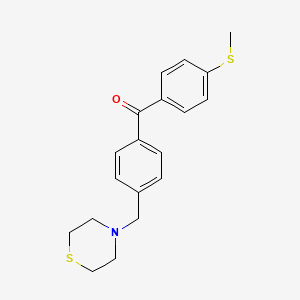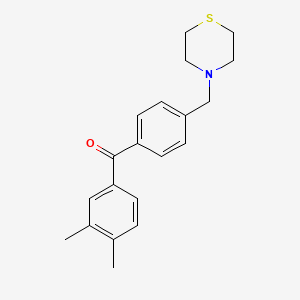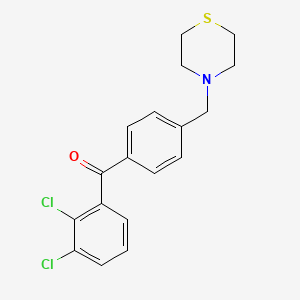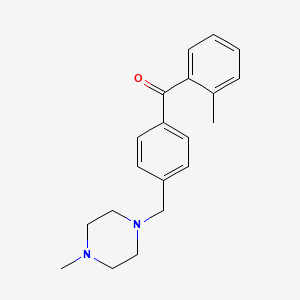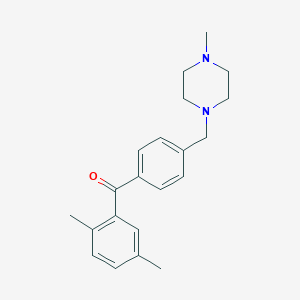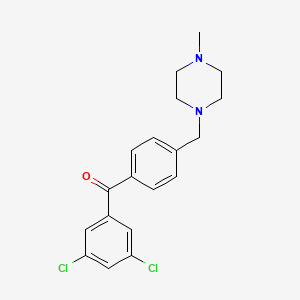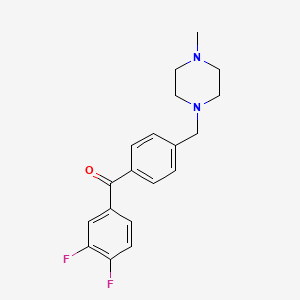![molecular formula C13H13N3O3S B1359575 3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-66-1](/img/structure/B1359575.png)
3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Activity
Thiadiazole derivatives have been studied for their potential antiviral properties. For instance, compounds with a thiadiazole moiety have shown activity against the tobacco mosaic virus, suggesting their use in plant viral infection control . This indicates that our compound of interest could be explored for its efficacy against similar viral pathogens.
Antimicrobial Activity
The antimicrobial potential of thiadiazole compounds has been documented, with some derivatives displaying activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity makes them valuable for the development of new antibiotics and antiseptics.
Anticancer Properties
Thiadiazole derivatives have been synthesized with the aim of inhibiting the growth of tumor cells. Their structure allows for interaction with various biological targets, which can be exploited to design anticancer agents . Research into the anticancer applications of our specific compound could lead to novel treatments.
Anti-Inflammatory Uses
Compounds containing the thiadiazole ring have been associated with anti-inflammatory effects. This is particularly relevant in the development of new drugs for chronic inflammatory diseases . The compound could be a candidate for further investigation in this area.
Antileishmanial and Antimalarial Activity
Some thiadiazole derivatives have shown promising results in the treatment of parasitic infections such as leishmaniasis and malaria. They have been evaluated for their ability to inhibit parasitic enzymes, which is crucial for the survival of the parasites . This suggests a potential application for our compound in antiparasitic drug development.
Carbonic Anhydrase Inhibition
Thiadiazoles have been identified as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Inhibitors of this enzyme have applications in treating conditions like glaucoma and mountain sickness . The compound’s role as a carbonic anhydrase inhibitor could be explored for therapeutic uses.
Herbicidal Properties
The herbicidal activity of thiadiazole derivatives has been reported, which could be utilized in agricultural chemistry for the development of new herbicides . Investigating the herbicidal potential of our compound could contribute to more efficient crop protection strategies.
Anticonvulsant Effects
Thiadiazole derivatives have also been studied for their anticonvulsant properties, which are important in the treatment of epilepsy . The compound’s effectiveness in this application could be an area of significant research interest.
Mecanismo De Acción
Target of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Mode of Action
It is suggested that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s interaction with the lmptr1 pocket suggests it may influence related biochemical pathways .
Result of Action
The compound’s interaction with the lmptr1 pocket suggests it may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-[5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-8-2-4-9(5-3-8)14-12(19)13-16-15-10(20-13)6-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZFPHZLSHKBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359492.png)
![2,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359494.png)
![3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1359496.png)
![Ethyl 6-{4-[(1,4-dioxaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate](/img/structure/B1359498.png)
